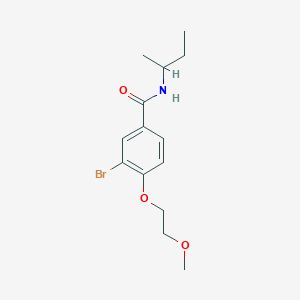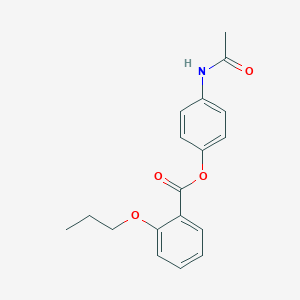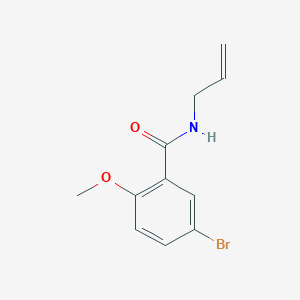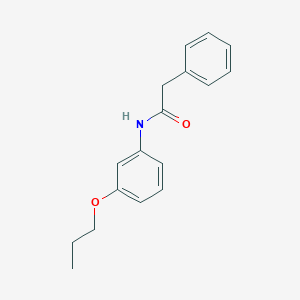![molecular formula C15H15N3O2 B268705 3-[(anilinocarbonyl)amino]-N-methylbenzamide](/img/structure/B268705.png)
3-[(anilinocarbonyl)amino]-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(anilinocarbonyl)amino]-N-methylbenzamide, also known as AG-490, is a small molecule inhibitor that has shown potential in various scientific research applications. It is a tyrosine kinase inhibitor that selectively targets the JAK2 kinase, which plays a crucial role in the signaling pathway of cytokines and growth factors.
Mécanisme D'action
3-[(anilinocarbonyl)amino]-N-methylbenzamide selectively targets the JAK2 kinase, which plays a crucial role in the signaling pathway of cytokines and growth factors. By inhibiting JAK2, 3-[(anilinocarbonyl)amino]-N-methylbenzamide can block the activation of downstream signaling pathways, which can lead to the inhibition of cell growth and proliferation. This mechanism of action makes 3-[(anilinocarbonyl)amino]-N-methylbenzamide a promising candidate for the treatment of various diseases, including cancer and autoimmune diseases.
Biochemical and Physiological Effects:
3-[(anilinocarbonyl)amino]-N-methylbenzamide has been shown to have several biochemical and physiological effects. It can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It can also reduce the production of cytokines, which are involved in the immune response. In addition, 3-[(anilinocarbonyl)amino]-N-methylbenzamide has been found to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(anilinocarbonyl)amino]-N-methylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied and has shown promising results in various scientific research applications. However, there are also limitations to the use of 3-[(anilinocarbonyl)amino]-N-methylbenzamide in lab experiments. It can have off-target effects, which can lead to unwanted side effects. In addition, the optimal concentration and duration of treatment may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for the study of 3-[(anilinocarbonyl)amino]-N-methylbenzamide. One possible direction is to study its potential use in combination with other drugs for the treatment of cancer and autoimmune diseases. Another direction is to investigate its potential use in the treatment of other diseases, such as cardiovascular diseases and neurodegenerative diseases. Furthermore, the development of more selective JAK2 inhibitors could lead to the discovery of new therapeutic targets and treatment options for various diseases.
Applications De Recherche Scientifique
3-[(anilinocarbonyl)amino]-N-methylbenzamide has been extensively studied for its potential use in various scientific research applications. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory properties and can reduce the production of cytokines, which are involved in the immune response. In addition, 3-[(anilinocarbonyl)amino]-N-methylbenzamide has been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Propriétés
Nom du produit |
3-[(anilinocarbonyl)amino]-N-methylbenzamide |
|---|---|
Formule moléculaire |
C15H15N3O2 |
Poids moléculaire |
269.3 g/mol |
Nom IUPAC |
N-methyl-3-(phenylcarbamoylamino)benzamide |
InChI |
InChI=1S/C15H15N3O2/c1-16-14(19)11-6-5-9-13(10-11)18-15(20)17-12-7-3-2-4-8-12/h2-10H,1H3,(H,16,19)(H2,17,18,20) |
Clé InChI |
BABICGIZIXJFRE-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2 |
SMILES canonique |
CNC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-(3-phenylpropoxy)phenyl]propanamide](/img/structure/B268630.png)

![N-[3-(3-methylbutoxy)phenyl]thiophene-2-carboxamide](/img/structure/B268636.png)
![2-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268637.png)
![N-[2-(allyloxy)phenyl]-4-fluorobenzamide](/img/structure/B268638.png)
![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B268639.png)
![N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B268643.png)

